1H-benzimidazol-2-ylcyanamide 1H-benzimidazol-2-ylcyanamide
Brand Name: Vulcanchem
CAS No.: 104145-05-3
VCID: VC20742971
InChI: InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
SMILES: C1=CC=C2C(=C1)NC(=N2)NC#N
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

1H-benzimidazol-2-ylcyanamide

CAS No.: 104145-05-3

Cat. No.: VC20742971

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

1H-benzimidazol-2-ylcyanamide - 104145-05-3

CAS No. 104145-05-3
Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 1H-benzimidazol-2-ylcyanamide
Standard InChI InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
Standard InChI Key NYLIXUBOFQIMGV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)NC#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)NC#N

Chemical Structure and Properties

1H-benzimidazol-2-ylcyanamide (CAS No. 55864-37-4) is a heterocyclic compound with a molecular formula of C8H6N4 and a molecular weight of 158.16 g/mol. Structurally, it features a benzimidazole ring fused with a cyanamide group (-NH-C≡N). The compound belongs to the broader class of benzimidazole derivatives, which are bicyclic compounds formed by the fusion of a benzene ring with an imidazole ring .

The chemical structure of 1H-benzimidazol-2-ylcyanamide can be represented using several standard chemical notations:

Table 1: Chemical Identifiers of 1H-benzimidazol-2-ylcyanamide

ParameterValue
IUPAC Name1H-benzimidazol-2-ylcyanamide
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
CAS Number55864-37-4
Standard InChIInChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
SMILESC1=CC=C2C(=C1)NC(=N2)NC#N
PubChem Compound ID96685

The benzimidazole core in this compound contributes to its aromatic character and stability. Like other benzimidazole derivatives, 1H-benzimidazol-2-ylcyanamide likely exhibits basic properties due to the presence of nitrogen atoms in the imidazole ring . The cyanamide group attached to the 2-position of the benzimidazole ring adds to the compound's chemical versatility, potentially enabling various reactions including acylation and alkylation.

Synthesis Methods

Industrial Production

Industrial production of 1H-benzimidazol-2-ylcyanamide likely employs optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactivity

The chemical behavior of 1H-benzimidazol-2-ylcyanamide can be understood through the general reactivity patterns of benzimidazoles and cyanamides.

Acid-Base Properties

Benzimidazole compounds show amphoteric behavior, acting as both acids and bases. In its base form, benzimidazole can accept a proton:

C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+

With stronger bases, benzimidazole can be deprotonated:

C6H4N(NH)CH + LiH → Li[C6H4N2CH] + H2

The cyanamide group (-NH-C≡N) in 1H-benzimidazol-2-ylcyanamide likely contributes additional reactivity, potentially acting as a nucleophile in certain chemical reactions.

Coordination Chemistry

Benzimidazole compounds can serve as ligands in coordination chemistry. The nitrogen atoms in both the benzimidazole ring and the cyanamide group of 1H-benzimidazol-2-ylcyanamide might participate in coordination with various metal ions, potentially leading to complex formation.

Biological Activities

1H-benzimidazol-2-ylcyanamide and its derivatives exhibit diverse biological activities, making them valuable candidates for pharmaceutical and agricultural applications.

Antioxidant Activity

Derivatives of 1H-benzimidazol-2-ylcyanamide have shown antioxidant properties through radical scavenging assays. This activity suggests potential applications in combating oxidative stress, which is implicated in various pathological conditions.

Other Pharmacological Effects

Related benzimidazole compounds have shown effectiveness in pain management, particularly in attenuating opioid-induced paradoxical pain. For instance, benzimidazole derivatives like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline have demonstrated the ability to reduce tumor necrosis factor-alpha (TNF-α) expression, potentially mitigating neuroinflammatory consequences of continued morphine administration .

Table 2: Biological Activities of 1H-benzimidazol-2-ylcyanamide and Related Benzimidazole Derivatives

Biological ActivityDescriptionPotential Mechanisms
AnticancerAntiproliferative activity against cancer cell linesMay involve inhibition of cell division pathways or induction of apoptosis
AntioxidantFree radical scavenging propertiesNeutralization of reactive oxygen species
AnthelminticActivity against parasitic wormsPossible inhibition of tubulin polymerization
Anti-inflammatoryReduction of inflammatory mediatorsPotential inhibition of TNF-α expression

Applications

1H-benzimidazol-2-ylcyanamide finds applications across multiple scientific and industrial domains due to its unique structural and chemical properties.

Medicinal Chemistry Applications

In medicinal chemistry, 1H-benzimidazol-2-ylcyanamide serves as a valuable scaffold for drug development. The compound's core structure allows for various modifications to enhance pharmacological activities or improve pharmacokinetic properties. Potential therapeutic applications include:

  • Development of anticancer agents targeting specific cell proliferation pathways

  • Creation of antioxidant compounds for treating oxidative stress-related conditions

  • Design of anti-inflammatory drugs with novel mechanisms of action

Agricultural Applications

Benzimidazole derivatives, including compounds similar to 1H-benzimidazol-2-ylcyanamide, are used as fungicides and herbicides. Their structural features make them suitable for controlling plant diseases and enhancing crop yields. The compound's potential anthelmintic properties may also be valuable in agricultural pest management.

Material Science Applications

In material science, 1H-benzimidazol-2-ylcyanamide serves as a building block for synthesizing functional materials. Its ability to form coordination complexes has led to the development of novel materials with applications in:

  • Catalysis for chemical synthesis processes

  • Sensor technology for detecting various analytes

  • Advanced materials with specialized electronic or optical properties

Table 3: Applications of 1H-benzimidazol-2-ylcyanamide

FieldApplicationsBenefits
Medicinal ChemistryDrug development for cancer, inflammation, oxidative stressNovel therapeutic options with potentially improved efficacy or reduced side effects
Agricultural ScienceFungicides, herbicides, anthelmintic agentsEnhanced crop protection and improved agricultural yields
Material ScienceCatalysts, sensors, functional materialsAdvanced materials with specialized properties for industrial and technological applications

Structure-Activity Relationships

Understanding the relationship between the structural features of 1H-benzimidazol-2-ylcyanamide and its biological activities is crucial for rational drug design and optimization.

Key Structural Features

The benzimidazole core provides a stable scaffold that can interact with various biological targets. The cyanamide group at the 2-position introduces additional hydrogen bonding capabilities and may contribute to specific target interactions. Structural modifications of either the benzimidazole ring or the cyanamide group can significantly alter the compound's biological profile.

Related Derivatives

Several related benzimidazole derivatives have been studied for their biological activities. For example, N-(1H-benzimidazol-2-yl)-2-methoxybenzamide represents another 2-substituted benzimidazole with potential pharmacological applications . The comparison of various derivatives helps establish structure-activity relationships and guides further optimization efforts.

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